4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid
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Description
“4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C13H20BNO4. Its molecular weight is 265.12 . The compound is also known as "(4-((tert-butoxycarbonyl)(ethyl)amino)phenyl)boronic acid" .
Synthesis Analysis
The synthesis of compounds similar to “4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .
Molecular Structure Analysis
The molecular structure of “4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” consists of a phenyl ring (C6H5-) attached to a boronic acid group (-B(OH)2), an ethylamino group (-NH-C2H5), and a tert-butoxycarbonyl (Boc) group .
Chemical Reactions Analysis
The Boc group in “4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
Scientific Research Applications
Glucose Sensing Technologies
A notable application of boronic acid derivatives, including 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid, is in the development of glucose-sensing materials. These materials are designed for noninvasive or minimally invasive monitoring of glucose levels, a critical aspect of diabetes management. The utilization of new boronic acid derivatives as molecular recognition elements enhances the sensitivity and selectivity of glucose sensors at physiological pH values. For instance, the improved photonic glucose-sensing material developed by Alexeev et al. (2004) demonstrates a significant advancement in the detection of glucose within the concentration range found in tear fluid, showcasing a potential application in ocular inserts or diagnostic contact lenses (Alexeev et al., 2004).
Organic Synthesis and Material Science
Boronic acids play a crucial role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are fundamental in creating complex molecules for pharmaceuticals, agrochemicals, and organic materials. The synthesis of 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid itself, as discussed by Zhang Da (2015), highlights its importance as an intermediate in organic synthesis, due to its compatibility, low toxicity, and stability under various conditions (Zhang Da, 2015).
Fluorescence Quenching and Sensor Development
The study of fluorescence quenching mechanisms in boronic acid derivatives, including those similar to 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid, provides insights into the development of fluorescent sensors for various applications. Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives, which is instrumental in understanding the interaction dynamics between these molecules and potential analytes, paving the way for the design of advanced sensing technologies (Geethanjali et al., 2015).
Advanced Material Applications
The modification of nanoparticles with phenylboronic acid groups, akin to the functionalities of 4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid, offers promising applications in biomedicine and diagnostics. Khanal et al. (2013) demonstrated the potential of phenylboronic-acid-modified nanoparticles as antiviral inhibitors, showcasing an innovative approach to disease management and therapeutic development (Khanal et al., 2013).
properties
IUPAC Name |
[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO4/c1-5-16(12(17)20-13(2,3)4)9-6-7-10(14(18)19)11(15)8-9/h6-8,18-19H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLJPZZQEQYXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N(CC)C(=O)OC(C)(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid |
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